molecular formula C11H20N2O B1412299 (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide CAS No. 1604422-91-4

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide

Cat. No.: B1412299
CAS No.: 1604422-91-4
M. Wt: 196.29 g/mol
InChI Key: DEMYTEDKVKPSJR-JTQLQIEISA-N
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Description

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a cyclobutylmethyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via an alkylation reaction using cyclobutylmethyl halide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate amine under amide bond formation conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the cyclobutylmethyl group.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring or cyclobutylmethyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide has found applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-Piperidine-2-carboxamide: Shares the piperidine ring and carboxamide group but lacks the cyclobutylmethyl group.

    Cyclobutylmethylamine: Contains the cyclobutylmethyl group but lacks the piperidine ring and carboxamide group.

Uniqueness: (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide is unique due to the combination of the piperidine ring, cyclobutylmethyl group, and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-6-1-2-7-12-10)13-8-9-4-3-5-9/h9-10,12H,1-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMYTEDKVKPSJR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NCC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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